molecular formula C10H17N3 B13309733 6-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

6-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13309733
M. Wt: 179.26 g/mol
InChI Key: OKVHGLSNMKDKSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine ( 1695123-79-5) is a high-purity chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound features the privileged pyrazolo[1,5-a]pyrimidine scaffold, a bicyclic heterocyclic system recognized for its versatile pharmacological properties and significant potential in the development of targeted protein kinase inhibitors (PKIs) . Pyrazolo[1,5-a]pyrimidines are a notable class of fused heterocycles that have emerged as critical scaffolds in oncology research, particularly for designing small-molecule inhibitors that target key enzymes dysregulated in cancers . Researchers value this core structure for its ability to be efficiently synthesized and functionalized at multiple positions, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity . The specific substitution pattern of this compound makes it a valuable building block for constructing novel molecules aimed at inhibiting kinases such as CK2, EGFR, B-Raf, and MEK, which are implicated in various cancer types including non-small cell lung cancer (NSCLC) and melanoma . Furthermore, derivatives based on this scaffold have shown promise in targeting phosphoinositide 3-kinase δ (PI3Kδ), a key signaling biomolecule involved in inflammatory and autoimmune diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The compound is provided for research applications exclusively. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this intermediate to explore synthetic routes for novel heterocyclic compounds, develop potential kinase inhibitors, and investigate mechanisms of action in cellular and biochemical assays.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

6-methyl-2-propyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C10H17N3/c1-3-4-9-5-10-11-6-8(2)7-13(10)12-9/h5,8,11H,3-4,6-7H2,1-2H3

InChI Key

OKVHGLSNMKDKSA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN2CC(CNC2=C1)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1,3-Biselectrophilic Compounds with NH-3-Aminopyrazoles

The predominant method for synthesizing pyrazolo[1,5-a]pyrimidines, including derivatives like the target compound, involves cyclocondensation reactions between 1,3-biselectrophilic compounds and NH-3-aminopyrazoles:

  • Starting Materials: 1,3-Diketones, keto esters, or their derivatives (e.g., ethyl acetoacetate, ethyl β-ketoesters).
  • Reaction Conditions: Acidic media, typically using sulfuric acid (H₂SO₄) as a catalyst and acetic acid (AcOH) as solvent, at room temperature or mild heating.
  • Mechanism: The process involves initial condensation of the 1,3-dicarbonyl compound with the amino group of the pyrazole derivative, followed by intramolecular cyclization to form the fused heterocyclic ring system.

Research Outcomes:

  • Marjani et al. (2021) reported high-yield syntheses (87–95%) of pyrazolo[1,5-a]pyrimidine derivatives via this approach, emphasizing the condensation of 5-amino-3-arylamino-1H-pyrazoles with various 1,3-dicarbonyl compounds under acidic conditions.
  • The reaction mechanism involves initial nucleophilic attack on the electrophilic carbonyl carbon, followed by cyclization and dehydration steps to afford the fused heterocycle.

Condensation of 5-Amino-3-Substituted Pyrazoles with 1,3-Diketones or Keto Esters

This route is particularly effective for synthesizing substituted pyrazolo[1,5-a]pyrimidines with diverse substituents at positions 2, 3, 5, 6, and 7:

  • Procedure: 5-Amino-3-arylamino-1H-pyrazoles are reacted with 1,3-diketones or keto esters in the presence of sulfuric acid and acetic acid.
  • Reaction Time & Yield: Typically completed within 4–8 hours, with yields exceeding 85%.

Research Data:

  • Marjani et al. (2021) demonstrated this method yielding compounds like 4a–4m with yields ranging from 87% to 95% (see Table 1), confirming its efficiency.
  • The process involves initial formation of an imine or enamine intermediate, followed by cyclization and aromatization to produce the fused heterocycle.

Pericyclic and Cycloaddition Reactions

Alternative synthetic pathways include pericyclic reactions such as [4 + 2] cycloadditions, which enable the formation of fused heterocycles without the need for aminopyrazole starting materials:

  • Methodology: Acyclic precursors like N-propargylic sulfonylhydrazones undergo copper-catalyzed click reactions with sulphonyl azides, followed by intramolecular Diels–Alder reactions, leading to fused ring systems.
  • Advantages: Scalability, one-pot procedures, and the potential for structural diversity.

Research Outcomes:

  • Ding et al. (2022) developed a scalable protocol for fused ring synthesis via this approach, which can be adapted for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.

Condensation of 1,3-Diketones with Substituted 5-Aminopyrazoles

A high-yielding, straightforward method involves condensing 1,3-diketones with substituted 5-aminopyrazoles:

  • Reaction Conditions: Using sulfuric acid in acetic acid at room temperature.
  • Reaction Pathway: The process involves initial nucleophilic attack, followed by cyclization and dehydration, forming the fused heterocycle.

Research Data:

  • Poursattar Marjani et al. (2015) reported yields of 87–95% for such reactions, confirming the method's robustness.

Reaction Mechanisms and Structural Confirmation

The key mechanistic steps involve:

  • Nucleophilic attack of amino groups on electrophilic carbonyl carbons.
  • Cyclization via intramolecular nucleophilic substitution.
  • Dehydration leading to aromatic or semi-aromatic heterocycles.

Spectroscopic analyses (NMR, IR, elemental analysis) confirm the structure of the synthesized compounds, with characteristic signals corresponding to the fused heterocyclic system.

Summary of Reaction Conditions and Yields

Method Starting Materials Catalysts/Solvents Reaction Time Typical Yield Reference
Cyclocondensation of 1,3-dicarbonyls with NH-aminopyrazoles 1,3-Diketones, pyrazoles H₂SO₄, AcOH 4–8 hours 87–95%
Condensation with keto esters 5-Amino-3-arylamino-pyrazoles + keto esters H₂SO₄, AcOH 4–8 hours 87–95%
Pericyclic reactions (cycloaddition) Acyclic precursors CuCl, sulphonyl azides Variable Scalable
Condensation of 1,3-diketones with substituted pyrazoles 1,3-Diketones + substituted pyrazoles H₂SO₄, AcOH 4–6 hours 87–95%

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of CDK2/cyclin A2 complex formation, leading to altered cell cycle progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine with structurally related analogs, focusing on synthesis, substituent effects, and physicochemical properties.

Structural and Substituent Variations

Compound Name Substituents Molecular Formula Molecular Weight Key Features
This compound (hypothetical) 6-CH₃, 2-C₃H₇ C₁₀H₁₆N₃* ~178.26* Flexible backbone; moderate lipophilicity
5,7-Dimethyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine 5-CH₃, 7-CH₃, 2-C₃H₇ C₁₁H₁₉N₃ 193.29 Increased steric hindrance; higher molecular weight
2-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine 2-CH₃, 7-CF₃ C₈H₁₀F₃N₃ 205.18 Enhanced metabolic stability due to CF₃ group; electron-withdrawing effects
3-Ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine 3-C₂H₅, 7-CH₃ C₉H₁₅N₃ 165.24 Lower molecular weight; ethyl group may improve membrane permeability

*Calculated based on analogous structures.

Physicochemical Properties

  • Lipophilicity : The 2-propyl group in the target compound increases lipophilicity (logP ~2.5*), comparable to 5,7-dimethyl-2-isopropyl analogs (logP ~3.0). Trifluoromethyl groups (e.g., in) reduce logP but enhance polarity.
  • Thermal Stability : Methyl and trifluoromethyl substituents improve thermal stability, as evidenced by higher decomposition temperatures in derivatives like 4n (m.p. >200°C inferred from).
  • Solubility : Partially saturated backbones (4H,5H,6H,7H) improve aqueous solubility compared to fully aromatic systems. For example, compound 60 (5-(3,5-dimethoxyphenyl)-2-isopropyl derivative) exhibits moderate solubility in polar solvents due to methoxy groups.

Key Findings and Implications

Substituent-Driven Reactivity : Electron-donating groups (e.g., -OCH₃) enhance regioselectivity in multicomponent syntheses, while electron-withdrawing groups (e.g., -CF₃) stabilize intermediates in oxidative cyclizations.

Biological Optimization : The 2-propyl group in the target compound may balance lipophilicity and solubility, making it a candidate for central nervous system (CNS) drug development.

Synthetic Challenges : Steric hindrance from substituents like 5,7-dimethyl groups can reduce reaction yields, necessitating optimized catalysts (e.g., KHSO₄ under ultrasound).

Biological Activity

6-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. Its unique structure, characterized by a fused pyrazole and pyrimidine ring system, imparts significant biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C9H12N4C_9H_{12}N_4. The synthesis typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic method includes:

  • Condensation of starting materials : The reaction conditions are optimized for yield and purity.
  • Purification techniques : Methods such as recrystallization and chromatography are employed to ensure high-quality product isolation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity through the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. This inhibition can lead to altered cell cycle progression and apoptosis in cancer cells.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
A54936.12CDK inhibition
MCF-70.46Induction of apoptosis
HCT1163.3Cell cycle arrest at SubG1/G1 phase

Anti-inflammatory and Antimicrobial Activities

In addition to its anticancer properties, the compound has shown promise in anti-inflammatory and antimicrobial activities. Studies have demonstrated its ability to modulate inflammatory pathways and inhibit bacterial growth.

Case Study: Anti-inflammatory Effects
A study investigated the effects of this compound on lipopolysaccharide-induced inflammation in macrophages. Results indicated a significant reduction in pro-inflammatory cytokines (TNF-α and IL-6), suggesting its potential as an anti-inflammatory agent.

The biological activity of this compound is attributed to its ability to bind to specific enzyme active sites or modulate receptor activity. These interactions can significantly alter cellular pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways related to cancer progression.
  • Receptor Modulation : It can influence receptor-mediated signaling pathways that regulate cellular responses.

Comparative Analysis with Related Compounds

Several structurally similar compounds have been evaluated for their biological activities. Here is a comparison highlighting their unique properties:

Table 2: Comparison of Related Compounds

Compound NameStructural FeaturesUnique Properties
3-Bromo-6-methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidineBromine substitutionEnhanced reactivity due to bromine
Ethyl-5-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidineChlorophenyl group attachmentIncreased bioactivity potential
3-Amino-6-methylpyrazolo[1,5-a]pyrimidineAmino group substitutionDifferent biological activity profile

Q & A

Q. What are the standard synthetic routes for 6-Methyl-2-propyl-pyrazolo[1,5-a]pyrimidine?

The compound is typically synthesized via cyclization reactions of pyrazole and pyrimidine precursors. For example, condensation of substituted pyrazoles (e.g., 3-methylpyrazole) with carbonyl-containing pyrimidine derivatives under basic conditions yields the fused heterocyclic core. Reaction conditions (temperature, solvent) are critical for regioselectivity and purity . Industrial-scale optimization may employ continuous flow reactors to enhance yield and reproducibility .

Q. How is the compound characterized post-synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are primary tools for structural confirmation. For instance, ¹H NMR can resolve methyl and propyl substituents at positions 6 and 2, respectively, while HRMS validates molecular weight. Purity is assessed via HPLC with UV detection at 254 nm .

Q. What foundational biological activities are associated with this compound?

The pyrazolo[1,5-a]pyrimidine scaffold exhibits kinase inhibitory activity, particularly against cyclin-dependent kinases (CDKs). In vitro assays show IC₅₀ values in the nanomolar range, suggesting competitive ATP-binding site inhibition. Preliminary studies also indicate anti-inflammatory potential via modulation of COX-2 pathways .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents) influence biological activity and selectivity?

Substituent effects are critical for target engagement. The 6-methyl group enhances lipophilicity, improving membrane permeability, while the 2-propyl chain sterically hinders off-target interactions. Comparative studies with analogs (e.g., 7-cyclopropyl derivatives) show that bulkier substituents at position 7 reduce kinase selectivity but improve metabolic stability . Quantitative Structure-Activity Relationship (QSAR) models can predict substituent impacts on binding affinity .

Q. What strategies optimize synthetic yield and purity for large-scale applications?

Microwave-assisted synthesis reduces reaction times (e.g., from 24 hours to 2 hours) while maintaining >90% yield. Continuous flow reactors minimize side reactions by precise control of residence time and temperature. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. How can contradictions in kinase inhibition data across studies be resolved?

Discrepancies in IC₅₀ values often arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Standardizing assays using recombinant kinases (e.g., CDK2 vs. CDK4) and validating with orthogonal methods (e.g., thermal shift assays) improves reproducibility. Meta-analyses of published data can identify confounding variables .

Q. What computational methods elucidate the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (AMBER) map binding modes to kinase active sites. For example, MD trajectories reveal stable hydrogen bonds between the pyrimidine nitrogen and kinase hinge regions over 100 ns simulations. Free energy calculations (MM/PBSA) quantify binding affinity differences among analogs .

Q. What role does this compound play in multi-target drug design?

Its fused heterocyclic core enables simultaneous interactions with multiple targets. For instance, derivatives have shown dual inhibition of CDK2 and PIM1 kinases, leveraging conserved ATP-binding residues. Rational design of bifunctional analogs (e.g., adding a triazole moiety) can enhance polypharmacological profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.